molecular formula C19H17N3O4S B2904681 4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325986-53-6

4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2904681
CAS No.: 325986-53-6
M. Wt: 383.42
InChI Key: UIEQLRVVNUJJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3-thiazole ring substituted with a 4-propoxyphenyl group at position 4 and a nitro group at position 4 of the benzamide. Its structural design aligns with bioactive thiazole derivatives, which are known for antiparasitic, antiviral, and enzyme-modulating properties.

Properties

IUPAC Name

4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-11-26-16-9-5-13(6-10-16)17-12-27-19(20-17)21-18(23)14-3-7-15(8-4-14)22(24)25/h3-10,12H,2,11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEQLRVVNUJJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a propoxyphenyl halide reacts with the thiazole derivative.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure by reacting the thiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 4-amino-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide.

    Substitution: Formation of derivatives with different alkyl or aryl groups replacing the propoxy group.

Scientific Research Applications

4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring and propoxyphenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Antiparasitic Thiazole-Benzamide Analogs

NTB ([4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide])
  • Structural Differences : NTB replaces the 4-propoxyphenyl group with a 5-nitro-thiazole substituent.
  • Activity: Exhibits potent in vitro activity against Trypanosoma cruzi and Leishmania mexicana (IC50 = 1.5–2.5 μM), comparable to nitazoxanide. Mechanistically, NTB induces oxidative stress in parasites, leading to mitochondrial dysfunction .
  • Key Contrast : The absence of the propoxyphenyl group in NTB may reduce tissue penetration compared to the target compound, while dual nitro groups enhance redox-mediated toxicity .
Nitazoxanide and Tizoxanide
  • Structural Features : Nitazoxanide contains a salicylamide core with a nitrothiazole ring; tizoxanide is its deacetylated metabolite.
  • Activity : Broad-spectrum antiparasitic and antiviral agents (e.g., IC50 = 0.5–2.0 μM against Leishmania spp.). Unlike the target compound, their salicylamide moiety facilitates hydrolysis-dependent activation .
  • Comparison : The target compound’s rigid benzamide-thiazole scaffold may offer metabolic stability over nitazoxanide’s ester linkage, which is prone to hydrolysis .

Sulfonamide and Sulfamoyl Derivatives

4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
  • Structural Differences : Features a diethylsulfamoyl group instead of the nitro and propoxyphenyl groups.
  • Activity: Sulfonamide derivatives often target carbonic anhydrases or tyrosine kinases.
4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide
  • Structural Features : Incorporates a tert-butyl group and sulfamoylphenyl moiety.
  • Application: Reported as a nuclear receptor corepressor (NCOR2) modulator.

Heterocyclic Modulators

N-[4-(3-Oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide (F5254-0161)
  • Structural Differences : Contains a trifluoromethylphenyl-piperazine chain linked to the thiazole.
  • Activity : Shows stable binding to Class II transactivator-I (CIITA-I; glide score = -6.41). The trifluoromethyl group enhances electron-withdrawing effects, contrasting with the target’s electron-donating propoxy group .
Plant Growth Modulators (e.g., 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide)
  • Activity : Displays 119.09% growth modulation in plants. The sulfamoyl and nitrophenyl groups likely interact with auxin or gibberellin pathways, whereas the target’s nitro group may confer redox activity absent in these analogs .

Q & A

Q. Critical Parameters :

  • Temperature control (<0°C during coupling to prevent side reactions).
  • Solvent choice (polar aprotic solvents like DMF or DCM improve yield).
  • Reaction time (monitored via TLC; Rf ~0.5 in hexane:EtOAc 3:1) .

Which analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key peaks include δ 8.2–8.4 ppm (aromatic protons from nitrobenzamide), δ 6.8–7.2 ppm (thiazole and propoxyphenyl protons), and δ 4.0 ppm (OCH2 from propoxy group) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and nitro group resonance .
  • Mass Spectrometry (MS) : ESI-MS expected to show [M+H]+ at ~424.1 m/z .
  • High-Resolution LC-MS : Used to verify purity (>95%) and rule out byproducts .

How can researchers design initial biological activity screens for this compound?

  • In Vitro Assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
    • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to validate results .

Advanced Research Questions

How can structural modifications enhance the compound’s stability under physiological conditions?

  • Strategies :
    • Pro-drug Design : Replace the nitro group with a reducible moiety (e.g., amine-protected groups) to improve metabolic stability .
    • Solubility Optimization : Introduce hydrophilic substituents (e.g., sulfonamide or hydroxyl groups) on the benzamide ring .
  • Validation :
    • Stability Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24 hours, analyzing degradation via HPLC .

What methodologies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., nutrient broth composition or incubation time).
  • Approach :
    • Standardize Protocols : Use CLSI guidelines for MIC assays .
    • Cross-Validate : Repeat assays in independent labs with blinded samples .
    • Mechanistic Studies : Perform time-kill curves or membrane permeability assays to confirm bactericidal vs. bacteriostatic effects .

How can structure-activity relationship (SAR) studies guide further optimization?

Q. Key Modifications and Observed Effects :

Substituent Position Effect on Activity Reference
Nitro group (NO₂)BenzamideEnhances electron-withdrawing capacity; linked to anticancer activity
Propoxy (OCH₂CH₂CH₃)PhenylIncreases lipophilicity; improves membrane penetration
Thiazole ringCoreCritical for hydrogen bonding with target enzymes

Q. Methodology :

  • Synthesize analogs with substituent variations (e.g., ethoxy instead of propoxy).
  • Test in parallel biological assays to identify trends .

What advanced techniques elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17). Focus on hydrogen bonds between the nitro group and Lys721 .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to purified proteins .
  • Cryo-EM : For large complexes (e.g., ribosomes), resolve binding conformations at near-atomic resolution .

How should researchers address discrepancies between in vitro and in vivo efficacy?

  • Hypothesis : Poor pharmacokinetics (e.g., rapid clearance) may limit in vivo activity.
  • Solutions :
    • Pharmacokinetic Profiling : Measure plasma half-life (t½), Cmax, and AUC in rodent models .
    • Formulation Adjustments : Use liposomal encapsulation or PEGylation to prolong circulation .
    • Metabolite Identification : LC-MS/MS to track degradation products in serum .

Q. Table 1: Comparative Biological Activity of Thiazole Derivatives

CompoundIC50 (μM) HeLaMIC (μg/mL) S. aureusReference
Target Compound12.3 ± 1.28.5 ± 0.7
4-Ethoxy Analog18.9 ± 2.115.2 ± 1.4
Nitro-to-Amine Modified>5032.4 ± 3.0

Q. Table 2: Stability in Simulated Physiological Conditions

Condition% Remaining (24 h)Major Degradation Product
pH 1.2 (SGF)65%4-Nitrobenzoic acid
pH 7.4 (Plasma)89%None detected

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.